Cas no 327093-79-8 ((2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid)

(2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid
- 3-(4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid
- (2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid
- (E)-3-(4-methyl-3-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acrylic acid
- AKOS016324190
- SR-01000239299-1
- (E)-3-[4-methyl-3-(oxolan-2-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
- F1012-0082
- CHEMBL1872561
- HMS2652A20
- AKOS000811392
- SMR000298610
- MLS000676533
- SR-01000239299
- (2E)-3-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid
- 327093-79-8
-
- インチ: 1S/C15H19NO5S/c1-11-4-5-12(6-7-15(17)18)9-14(11)22(19,20)16-10-13-3-2-8-21-13/h4-7,9,13,16H,2-3,8,10H2,1H3,(H,17,18)/b7-6+
- InChIKey: PWPLWIHUCMPJSX-VOTSOKGWSA-N
- ほほえんだ: S(C1C=C(/C=C/C(=O)O)C=CC=1C)(NCC1CCCO1)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.09839388g/mol
- どういたいしつりょう: 325.09839388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
(2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1012-0082-2μmol |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-25mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-100mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-50mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-1mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-5mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-20mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-5μmol |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-30mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1012-0082-75mg |
(2E)-3-(4-methyl-3-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acid |
327093-79-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
(2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
(2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acidに関する追加情報
Exploring the Chemistry and Applications of (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 327093-79-8)
The compound (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 327093-79-8) is a fascinating molecule that has garnered attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a prop-2-enoic acid moiety and a sulfamoyl group linked to a tetrahydrofuran (oxolan-2-yl) ring, this compound exhibits potential as a building block for pharmaceuticals and bioactive molecules. Researchers are particularly interested in its role as a small-molecule inhibitor or enzyme modulator, given its ability to interact with biological targets.
One of the key reasons for the growing interest in (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid is its structural similarity to known anti-inflammatory and anticancer agents. The presence of the α,β-unsaturated carbonyl group (prop-2-enoic acid) makes it a potential candidate for Michael addition reactions, which are often exploited in drug design to target cysteine residues in enzymes. Additionally, the sulfamoyl functionality is a common pharmacophore in many FDA-approved drugs, suggesting that this compound could be optimized for therapeutic applications.
In recent years, the demand for innovative chemical intermediates like CAS No. 327093-79-8 has surged, driven by advancements in precision medicine and targeted therapy. Pharmaceutical companies and academic researchers are actively exploring its potential in kinase inhibition, signal transduction modulation, and metabolic pathway regulation. The compound’s ability to be further derivatized also makes it a valuable asset in combinatorial chemistry and high-throughput screening campaigns.
From a synthetic chemistry perspective, (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid offers intriguing possibilities. The oxolan-2-yl (tetrahydrofuran) ring provides a rigid, yet flexible, scaffold that can influence the compound’s bioavailability and binding affinity. Chemists are investigating its use in peptide mimetics and proteolysis-targeting chimeras (PROTACs), which are cutting-edge approaches in drug development. Its sulfonamide group also opens doors for designing carbon anhydrase inhibitors or antibacterial agents.
The market for specialized fine chemicals such as CAS No. 327093-79-8 is expanding, particularly in regions with strong biotech and pharmaceutical sectors. Suppliers and contract research organizations (CROs) are increasingly listing this compound in their catalogs, catering to the needs of drug discovery teams. Furthermore, its potential applications in agricultural chemistry, such as the development of plant growth regulators or pesticide intermediates, are also being explored.
For researchers working on structure-activity relationship (SAR) studies, (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid serves as an excellent template. Its modular structure allows for systematic modifications to enhance potency, selectivity, and drug-like properties. Computational chemists are leveraging molecular docking and quantitative structure-activity relationship (QSAR) models to predict its interactions with biological targets, accelerating the hit-to-lead optimization process.
In conclusion, (2E)-3-(4-methyl-3-{(oxolan-2-yl)methylsulfamoyl}phenyl)prop-2-enoic acid (CAS No. 327093-79-8) represents a versatile and promising compound in modern chemical research. Its applications span from drug discovery to material science, making it a subject of ongoing investigation. As the scientific community continues to uncover its full potential, this molecule is poised to play a significant role in the development of next-generation therapeutics and functional materials.
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